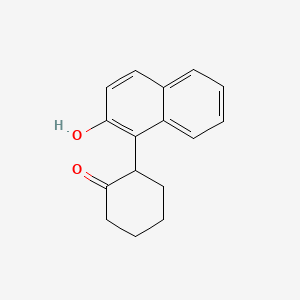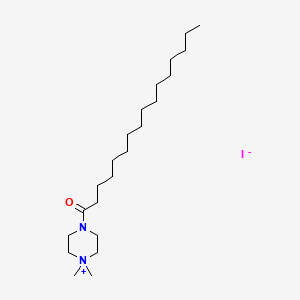
2-オクトニルアデノシン
概要
説明
YT-146は、アデノシンA2A受容体のアゴニストとして知られる化合物です。 この受容体は、アデノシン受容体ファミリーの一部であり、心臓血管機能、神経伝達、免疫応答など、さまざまな生理学的プロセスにおいて重要な役割を果たします 。YT-146は、心臓血管疾患、眼疾患、その他の疾患の治療における潜在的な治療用途について調査されてきました。
科学的研究の応用
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for cardiovascular diseases, eye disorders, and other conditions due to its ability to activate adenosine A2A receptors.
Industry: Potential applications in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
YT-146は、アデノシンA2A受容体に結合して活性化することにより、その効果を発揮します。この活性化は、アデニル酸シクラーゼの活性化など、一連の細胞内シグナル伝達イベントをトリガーし、これにより環状アデノシンモノリン酸(cAMP)レベルが上昇します。 cAMPレベルの上昇は、血管拡張、抗炎症作用、神経伝達物質の放出の調節など、さまざまな生理学的応答につながります .
類似の化合物との比較
類似の化合物
CGS-21680: 類似の薬理学的特性を持つ別のアデノシンA2A受容体アゴニスト。
NECA(5'-N-エチルカルボキサミドアデノシン): 複数のアデノシン受容体サブタイプを活性化する非選択的アデノシン受容体アゴニスト。
レガデノソン: 心筋灌流画像法において薬理学的ストレス剤として臨床的に使用される選択的アデノシンA2A受容体アゴニスト。
YT-146の独自性
YT-146は、アデノシンA2A受容体に対する特定の結合親和性と選択性のためにユニークです。この選択性により、この受容体の生理学的および薬理学的役割を研究するための貴重なツールとなり、非選択的アゴニストと比較して、オフターゲット効果が少ない標的療法を開発するためのツールとなります。
生化学分析
Biochemical Properties
2-Octynyladenosine interacts with adenosine receptors, specifically the A1 and A2 subtypes . These receptors are proteins that play crucial roles in various biochemical reactions. The interaction between 2-Octynyladenosine and these receptors can influence several biochemical processes. For example, it has been found to preserve the energy-producing ability of mitochondria during ischemia in the myocardium .
Cellular Effects
2-Octynyladenosine has been shown to have significant effects on various types of cells and cellular processes. In particular, it has been found to improve postischemic recovery of left ventricular developed pressure in rat hearts . This suggests that 2-Octynyladenosine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Octynyladenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it has been suggested that the cardioprotective effects of 2-Octynyladenosine are exerted via cardiac A1 adenosine receptor stimulation and the activation of protein kinase C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octynyladenosine have been observed over time. For instance, preischemic treatment with 2-Octynyladenosine has been shown to significantly improve postischemic recovery in rat hearts . This suggests that 2-Octynyladenosine has long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Octynyladenosine have been studied in animal models at different dosages. It has been found that 2-Octynyladenosine dose-dependently improved postischemic recovery of the left ventricular developed pressure in rat hearts .
Metabolic Pathways
2-Octynyladenosine is involved in several metabolic pathways. It has been shown to attenuate the sodium lactate-induced decrease in mitochondrial energy-producing ability and the increase in mitochondrial sodium concentration in myocardial skinned fibers .
Transport and Distribution
The transport and distribution of 2-Octynyladenosine within cells and tissues are crucial aspects of its function. It has been suggested that 2-Octynyladenosine may attenuate sodium influx to myocardial mitochondria in ischemic cardiac cells .
準備方法
合成経路と反応条件
YT-146の合成は、一般的に市販の前駆体から開始される複数の手順を伴います。このプロセスには、多くの場合、以下が含まれます。
コア構造の形成: この手順には、一連の縮合反応と環化反応を通じて、分子の中心骨格を構築することが含まれます。
官能基の修飾: 目的の化学的特性を実現するために、さまざまな官能基が導入または修飾されます。これには、ハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。
精製: 最終生成物は、再結晶、クロマトグラフィー、蒸留などの技術を使用して精製され、高い純度と収率が保証されます。
工業生産方法
工業環境では、YT-146の生産は、収率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用してスケールアップされます。これには、以下が含まれます。
バッチ式または連続フロー反応器: これらの反応器は、温度、圧力、反応物の濃度などの反応パラメーターを正確に制御できます。
自動精製システム: これらのシステムは、精製プロセスを合理化し、一貫した品質を確保し、労働コストを削減します。
化学反応の分析
反応の種類
YT-146は、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。
還元: 水素の添加または酸素の除去は、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
置換: 別の官能基との交換は、多くの場合、求核試薬または求電子試薬によって促進されます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、三酸化クロム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的ハイドロジェネーション。
置換: ハロゲン化剤(例:塩素、臭素)、アルキル化剤(例:ヨウ化メチル)、アシル化剤(例:無水酢酸)。
主要な生成物
これらの反応から生成される主要な生成物は、YT-146に存在する特定の官能基と反応条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究アプリケーション
化学: アデノシン受容体の相互作用を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と、免疫応答を調節する可能性について調査されています。
医学: アデノシンA2A受容体を活性化する能力のために、心臓血管疾患、眼疾患、その他の疾患の治療薬として研究されています。
産業: 新しい医薬品の開発と、創薬における研究ツールとしての潜在的な用途。
類似化合物との比較
Similar Compounds
CGS-21680: Another adenosine A2A receptor agonist with similar pharmacological properties.
NECA (5’-N-Ethylcarboxamidoadenosine): A non-selective adenosine receptor agonist that activates multiple adenosine receptor subtypes.
Regadenoson: A selective adenosine A2A receptor agonist used clinically as a pharmacologic stress agent in myocardial perfusion imaging.
Uniqueness of YT-146
YT-146 is unique due to its specific binding affinity and selectivity for the adenosine A2A receptor. This selectivity makes it a valuable tool for studying the physiological and pharmacological roles of this receptor, as well as for developing targeted therapies with fewer off-target effects compared to non-selective agonists.
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGIHKSKVAPEY-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238211 | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90596-75-1 | |
| Record name | YT 146 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YT 146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1663785.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)
![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)

![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)
![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

